2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride
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Overview
Description
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of catalysts and optimized reaction conditions ensures high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: A simpler analog with similar chemical properties but less complex structure.
2-picolylamine: Another related compound used in similar applications but with different reactivity and biological activity
Uniqueness
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its imidazo[1,2-a]pyridine core makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
Properties
Molecular Formula |
C9H15Cl2N3O2 |
---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-3-7-5-12-4-6(9(13)14)1-2-8(12)11-7;;/h5-6H,1-4,10H2,(H,13,14);2*1H |
InChI Key |
LNCYNZWXXSSXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2CC1C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
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